PTP1B Inhibition: 1-O-Methylemodin IC₅₀ = 7.0 μg/mL Compared to Emodin IC₅₀ = 3.8 μg/mL and Physcion IC₅₀ = 7.6 μg/mL
In a head-to-head in vitro PTP1B enzyme inhibition assay, 1-O-Methylemodin demonstrated an IC₅₀ value of 7.0 μg/mL, placing its potency intermediate between emodin (IC₅₀ = 3.8 μg/mL, approximately 1.8-fold more potent) and physcion (IC₅₀ = 7.6 μg/mL, approximately 8% less potent) [1]. The anthraquinone glycosides physcion-8-O-β-D-glucopyranoside and emodin-8-O-β-D-glucopyranoside exhibited markedly reduced activity, while stilbene compounds showed only marginal inhibition at 30 μg/mL [1].
| Evidence Dimension | PTP1B enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 7.0 μg/mL |
| Comparator Or Baseline | Emodin: IC₅₀ = 3.8 μg/mL; Physcion: IC₅₀ = 7.6 μg/mL; Glycosides: minimal activity |
| Quantified Difference | 1-O-Methylemodin is 1.8-fold less potent than emodin, 1.08-fold more potent than physcion |
| Conditions | In vitro PTP1B enzyme assay; anthraquinones isolated from plant sources |
Why This Matters
Procurement decisions for PTP1B-targeted screening must account for the 1.8-fold potency differential between 1-O-Methylemodin and emodin, as substituting the parent compound could introduce confounding potency expectations.
- [1] Paek JH, Na MK, Song GY, et al. Protein tyrosine phosphatase 1B inhibitory activity of anthraquinones and stilbenes. Korean J Pharmacogn. 2008;39(3):194-198. View Source
